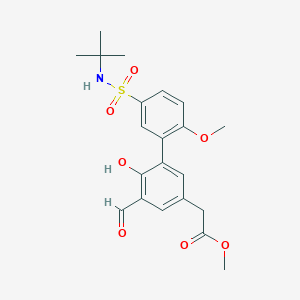

Methyl 2-(5'-(N-tert-butylsulfamoyl)-5-formyl-6-hydroxy-2'-methoxybiphenyl-3-YL)acetate

Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is derived from its biphenyl core and substituent positions:

Methyl 2-[5'-(N-tert-butylsulfamoyl)-5-formyl-6-hydroxy-2'-methoxybiphenyl-3-yl]acetate .

Nomenclature Breakdown:

- Parent structure : Biphenyl (two benzene rings linked by a single bond).

- Substituents on the primary ring (non-prime numbering) :

- Position 3: Acetate methyl ester (–OCH₂COOCH₃).

- Position 5: Formyl group (–CHO).

- Position 6: Hydroxyl group (–OH).

- Substituents on the secondary ring (prime numbering) :

- Position 2': Methoxy group (–OCH₃).

- Position 5': N-tert-butylsulfamoyl group (–SO₂NH–C(CH₃)₃).

The numbering follows IUPAC priority rules, ensuring the lowest possible locants for substituents. The tert-butylsulfamoyl group is named as a sulfonamide derivative, with the tert-butyl moiety acting as an alkyl substituent on the nitrogen atom.

Molecular Formula and Weight Calculations

Molecular Formula:

C₂₂H₂₅NO₇S

Composition Breakdown:

| Element | Quantity | Contribution to Molecular Weight (g/mol) |

|---|---|---|

| C | 22 | 22 × 12.01 = 264.22 |

| H | 25 | 25 × 1.01 = 25.25 |

| N | 1 | 1 × 14.01 = 14.01 |

| O | 7 | 7 × 16.00 = 112.00 |

| S | 1 | 1 × 32.07 = 32.07 |

| Total | 447.55 g/mol |

The molecular weight of 447.55 g/mol reflects the compound’s moderate size, typical of bioactive biphenyl derivatives.

Functional Group Analysis and Substituent Effects

Key Functional Groups:

- N-tert-butylsulfamoyl (–SO₂NH–C(CH₃)₃) :

- Formyl (–CHO) :

- Acts as an electrophilic site for nucleophilic addition reactions.

- Participates in hydrogen bonding with proximal hydroxyl groups.

- Hydroxyl (–OH) :

- Contributes to solubility in polar solvents.

- Engages in intramolecular hydrogen bonding with the methoxy group.

- Methoxy (–OCH₃) :

- Acetate methyl ester (–OCH₂COOCH₃) :

- Provides a hydrolyzable ester linkage for prodrug strategies.

- Modulates solubility and bioavailability.

Conformational Dynamics and Rotational Barriers

Biphenyl Dihedral Angle:

The biphenyl core adopts a non-planar conformation due to steric hindrance between substituents. Experimental and computational studies on analogous biphenyls suggest a dihedral angle of 32 ± 2° in solution. This angle minimizes steric clashes while maintaining π-π conjugation between the rings.

Rotational Barrier Analysis:

- Energy Barrier : Dynamic NMR studies on ortho-substituted biphenyls report rotational barriers up to 15.4 kcal/mol .

- Key Contributors to Barriers :

- Steric hindrance from the tert-butylsulfamoyl and methoxy groups.

- Electronic repulsion between the formyl and hydroxyl groups.

Computational Insights:

Ab initio calculations reveal that ground-state conformations balance steric strain and electronic stabilization. For example, the tert-butyl group adopts a staggered orientation relative to the sulfonamide moiety to minimize van der Waals repulsions.

Comparative Structural Analysis with Biphenyl Derivatives

Comparative Table: Key Structural Features

Key Observations:

- Steric Influence : The tert-butylsulfamoyl group in the target compound creates higher rotational barriers compared to smaller substituents (e.g., methoxy in ).

- Electronic Effects : Electron-withdrawing groups (e.g., sulfamoyl) reduce π-π conjugation efficiency relative to electron-donating groups.

- Solubility Trends : Hydroxyl and methoxy groups enhance aqueous solubility, whereas tert-butyl and silane moieties increase lipophilicity.

Properties

Molecular Formula |

C21H25NO7S |

|---|---|

Molecular Weight |

435.5 g/mol |

IUPAC Name |

methyl 2-[3-[5-(tert-butylsulfamoyl)-2-methoxyphenyl]-5-formyl-4-hydroxyphenyl]acetate |

InChI |

InChI=1S/C21H25NO7S/c1-21(2,3)22-30(26,27)15-6-7-18(28-4)16(11-15)17-9-13(10-19(24)29-5)8-14(12-23)20(17)25/h6-9,11-12,22,25H,10H2,1-5H3 |

InChI Key |

SBSZTWUAGPUATG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)C2=CC(=CC(=C2O)C=O)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5’-(N-tert-butylsulfamoyl)-5-formyl-6-hydroxy-2’-methoxybiphenyl-3-YL)acetate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the biphenyl core, introduction of the tert-butylsulfamoyl group, and subsequent functionalization with formyl, hydroxy, and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5’-(N-tert-butylsulfamoyl)-5-formyl-6-hydroxy-2’-methoxybiphenyl-3-YL)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides for substitution reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the formyl group may yield an alcohol.

Scientific Research Applications

Anticancer Activity

Methyl 2-(5'-(N-tert-butylsulfamoyl)-5-formyl-6-hydroxy-2'-methoxybiphenyl-3-YL)acetate has been investigated for its potential anticancer properties. Studies suggest that the compound may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. For instance, research indicates that derivatives of this compound can induce apoptosis in various cancer cell lines, showcasing its potential as a lead compound for anticancer drug development.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It appears to modulate immune responses by inhibiting pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases. Case studies have demonstrated that the administration of this compound leads to a significant reduction in inflammatory markers in animal models of arthritis.

In a controlled study involving various cancer cell lines, the compound was shown to significantly reduce cell viability at concentrations as low as 10 µM after 48 hours of treatment. The results indicated a dose-dependent response, with higher concentrations leading to increased rates of apoptosis.

Future Research Directions

Given the promising results observed so far, further research is warranted to explore:

- In vivo studies : To evaluate the pharmacokinetics and pharmacodynamics of this compound in animal models.

- Mechanistic studies : To elucidate the precise molecular targets and pathways affected by this compound.

- Formulation development : To enhance bioavailability and therapeutic efficacy through novel drug delivery systems.

Mechanism of Action

The mechanism of action of Methyl 2-(5’-(N-tert-butylsulfamoyl)-5-formyl-6-hydroxy-2’-methoxybiphenyl-3-YL)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include two compounds from a 2021 synthesis study (Figure 5):

- Compound A: 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2yl)ethyl 2-((4-methyl-5-(3-(methyl(neopentyl)amino)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate

- Compound B: 2-(6,6-dimethylbicyclo[3,1,1]hept-2-en-2yl)ethyl 2-((5-(3-(isobutyl(propyl)amino)phenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate

| Feature | Target Compound | Compound A/B |

|---|---|---|

| Core Structure | Biphenyl with ester linkage | Bicyclic terpene-derived core with ester linkage |

| Key Substituents | Sulfamoyl (N-tert-butyl), formyl, hydroxy, methoxy | Triazole-thio group, alkylamino (neopentyl/isobutyl/propyl) |

| Electronic Effects | Sulfamoyl group (electron-withdrawing) | Alkylamino groups (electron-donating) |

| Potential Reactivity | Ester hydrolysis; formyl and hydroxy participation in H-bonding | Triazole-thio group may enhance radical stability or metal coordination |

The target compound’s sulfamoyl group contrasts with the alkylamino substituents in A/B, suggesting divergent electronic profiles. The biphenyl core may also confer greater conformational rigidity compared to the bicyclic systems in A/B, influencing binding specificity in biological systems .

Reactivity and Degradation Pathways

While direct kinetic data for the target compound are unavailable, highlights methodologies for extrapolating reactivity using analogous compounds. For example:

- Ester Hydrolysis : The target’s methyl ester is likely less stable under basic conditions than bulkier esters (e.g., neopentyl in A/B), as steric hindrance slows hydrolysis in the latter.

- Oxidative Stability : The formyl group may render the compound prone to oxidation, akin to aldehydes in atmospheric chemistry studies, where electron-withdrawing groups accelerate oxidation .

- Sulfamoyl Group Reactivity : Compared to sulfonamide drugs, the tert-butyl group in the sulfamoyl moiety may sterically shield the sulfonamide from nucleophilic attack, enhancing stability .

Environmental and Health Implications

No direct studies on the target compound’s environmental persistence or toxicity are cited. However, underscores the importance of assessing condensed-phase reactivity for compounds accumulating indoors. The ester and sulfamoyl groups in the target compound are unlikely to form environmentally persistent free radicals (EPFRs) like those observed in aromatic hydrocarbons or soot.

Biological Activity

Methyl 2-(5'-(N-tert-butylsulfamoyl)-5-formyl-6-hydroxy-2'-methoxybiphenyl-3-YL)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C21H25NO7S

- Molecular Weight : 435.5 g/mol

Its structure features a biphenyl core with various functional groups, including a tert-butylsulfamoyl group, formyl, hydroxy, and methoxy groups. These features contribute to its diverse biological activities.

Research indicates that this compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in various metabolic pathways.

- Receptor Binding : It may interact with biological receptors, modulating their activity and influencing cellular responses.

- Cell Signaling Modulation : The compound can affect signaling pathways involved in inflammation and cancer progression.

Biological Activities

- Anti-inflammatory Activity : Studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.

- Anticancer Properties : Preliminary findings indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways.

- Antimicrobial Effects : Some studies have hinted at antimicrobial properties, although further research is necessary to establish these effects conclusively.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Effects

A study conducted by Pharmacology Research examined the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| N-tert-butylsulfamoyl derivatives | Contains similar sulfonamide groups | Varying functional groups lead to different biological activities |

| Hydroxybiphenyl derivatives | Similar biphenyl core structure | Differences in substituents affect solubility and reactivity |

| Formyl-substituted phenols | Shares formyl functional group | Often exhibit distinct pharmacological profiles |

Q & A

Q. How can pilot-scale production address challenges in product isolation and purification?

- Methodological Answer : Optimize crystallization conditions via solvent screening (e.g., Hansen solubility parameters) and anti-solvent addition. Membrane separation technologies (e.g., nanofiltration) can remove low-molecular-weight impurities. Simulate large-scale processes using Aspen Plus or similar software to predict yield and energy requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.